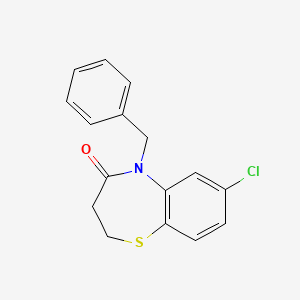

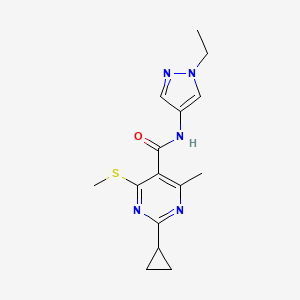

![molecular formula C19H14BrN5O2 B2742429 N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-80-0](/img/structure/B2742429.png)

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a compound that has been mentioned in the context of anticancer activity . It is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids .

Synthesis Analysis

The compound is synthesized as part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been designed and evaluated for their anticancer activity in vitro and in vivo cancer models .Molecular Structure Analysis

The molecular structure of this compound is part of the pyrazolo[3,4-d]pyrimidine class of compounds . It is linked to a piperazine ring, bearing different aromatic moieties, through different linkages .Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity on 60-NCI cell lines . It has shown promising cytotoxicity against tested cancer cell lines .Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

A study on the development of radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) highlights the significance of pyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, a fluorine-18 labeled compound, demonstrate the utility of pyrazolo[1,5-a]pyrimidine derivatives in neuroimaging, particularly for conditions such as neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Potential Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines, which share a structural motif with pyrazolo[3,4-d]pyrimidines, has identified compounds with mediator release inhibitory activity, suggesting applications in the treatment of asthma. This underscores the broader therapeutic potential of pyrimidine derivatives in respiratory conditions (Medwid et al., 1990).

Peripheral Benzodiazepine Receptor Ligands

Studies on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands have contributed to understanding the role of PBR in steroid biosynthesis and its implications in conditions like anxiety and inflammation. This research showcases the application of pyrazolo[3,4-d]pyrimidines in developing selective ligands for receptor targets (Selleri et al., 2005).

Xanthine Oxidase Inhibitors

The synthesis and evaluation of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines have demonstrated their utility as potent xanthine oxidase inhibitors. These compounds offer insights into the development of treatments for conditions like gout, showcasing the application of pyrazolo[3,4-d]pyrimidine derivatives in addressing metabolic disorders (Springer et al., 1976).

Inhibitors of Phosphodiesterase 1

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been investigated for their role as phosphodiesterase 1 (PDE1) inhibitors, with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This research highlights the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing novel therapeutics for central nervous system disorders (Li et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and P-glycoprotein . EGFR-TK is a cell surface receptor that is involved in the regulation of cell growth and differentiation . P-glycoprotein is a membrane protein that pumps many foreign substances out of cells .

Mode of Action

This compound inhibits the activity of EGFR-TK, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It also inhibits P-glycoprotein, which can increase the intracellular concentration of therapeutic drugs .

Biochemical Pathways

By inhibiting EGFR-TK, this compound interferes with the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival . The inhibition of P-glycoprotein can affect the absorption, distribution, metabolism, and excretion of many drugs .

Pharmacokinetics

The inhibition of p-glycoprotein can potentially improve the bioavailability of therapeutic drugs .

Result of Action

The inhibition of EGFR-TK by this compound can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells . The inhibition of P-glycoprotein can enhance the efficacy of therapeutic drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are substrates or inhibitors of P-glycoprotein can affect its activity . The expression level of EGFR-TK can also influence the efficacy of this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSXQIXWSWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![3-(3-Methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)